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Compound of Interest

Compound Name: AX20017

Cat. No.: B605710 Get Quote

Application Notes and Protocols for Researchers

Introduction: AX20017 is a small-molecule inhibitor of Protein Kinase G (PknG), a crucial

virulence factor for the intracellular survival of Mycobacterium tuberculosis (M. tuberculosis). By

selectively targeting PknG, AX20017 promotes the fusion of phagosomes with lysosomes

within host macrophages, leading to the degradation of the mycobacteria.[1][2][3] This

document provides detailed information on the procurement, handling, and application of

AX20017 for research purposes, including experimental protocols for its use in studying M.

tuberculosis.

Supplier and Purchasing Information
AX20017 is available from several commercial suppliers. The following table summarizes

purchasing information from various vendors. Researchers should note that pricing and

availability are subject to change and should be confirmed with the respective supplier.
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Supplier Catalog Number Purity
Available
Quantities

MedchemExpress HY-14987 99.69%
10 mM*1 mL, 5 mg,

10 mg, 50 mg, 100 mg

TargetMol T7312 99.31%
2 mg, 5 mg, 10 mg, 25

mg, 50 mg, 100 mg

BioHippo BHB20440054 Not Specified

1 mL, 2 mg, 5 mg, 10

mg, 25 mg, 50 mg,

100 mg

MedKoo Biosciences 563416 >98%
50mg, 100mg, 250mg,

500mg, 1g

Physicochemical and Handling Properties
A summary of the key physicochemical and handling properties of AX20017 is provided below.

Property Value Reference

Molecular Formula C13H16N2O2S [1]

Molecular Weight 264.34 g/mol [1][4]

CAS Number 329221-38-7 [1]

IC50 (PknG) 0.39 µM [4][5]

Solubility
DMSO: 32 mg/mL (121.06

mM)
[4]

Storage (Powder) -20°C for 3 years [4]

Storage (In Solvent) -80°C for 1 year [4]

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If a stock

solution in DMSO is prepared, it can be stored at -80°C for up to one year. Aliquoting is

recommended to avoid repeated freeze-thaw cycles.[4][5]
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Mechanism of Action and Signaling Pathway
AX20017 is a highly selective ATP-competitive inhibitor of PknG. In M. tuberculosis-infected

macrophages, PknG is secreted by the bacterium and interferes with host cell trafficking

pathways, specifically inhibiting the fusion of the mycobacterial phagosome with lysosomes.[2]

This allows the bacteria to survive and replicate within the host cell. AX20017 blocks the kinase

activity of PknG, thereby preventing this inhibition and allowing the phagosome to mature and

fuse with lysosomes, leading to the killing of the intracellular mycobacteria.[1][3]

Furthermore, PknG plays a role in regulating the central metabolism of M. tuberculosis through

the phosphorylation of GarA, a key metabolic regulator.[6][7] By inhibiting PknG, AX20017 can

disrupt the metabolic adaptations of the bacteria that are crucial for their survival under stress

conditions such as hypoxia and nutrient starvation.[6]

Caption: AX20017 inhibits PknG, promoting phagosome-lysosome fusion.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of AX20017
against PknG.

Materials:

Recombinant PknG enzyme

Myelin Basic Protein (MBP) as a generic substrate

[γ-³³P]ATP

AX20017

Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

SDS-PAGE gels and autoradiography equipment or a luminescence-based kinase assay kit

(e.g., ADP-Glo).[8]
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Procedure:

Prepare serial dilutions of AX20017 in DMSO, then dilute further in the kinase reaction

buffer. A typical concentration range to test would be from 100 µM down to 1 nM.

In a microcentrifuge tube or 96-well plate, combine the recombinant PknG enzyme and the

MBP substrate in the kinase reaction buffer.

Add the different concentrations of AX20017 to the reaction mixtures. Include a vehicle

control (DMSO only).

Initiate the kinase reaction by adding [γ-³³P]ATP (or cold ATP for luminescence-based

assays).

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.

For radiometric assays, expose the gel to a phosphor screen and quantify the

phosphorylation of MBP using a phosphorimager.

For luminescence-based assays, follow the manufacturer's protocol to measure the amount

of ADP produced, which is inversely proportional to the kinase activity.

Plot the percentage of kinase inhibition against the logarithm of the AX20017 concentration

and fit the data to a dose-response curve to determine the IC50 value.

Mycobacterium tuberculosis Proliferation Assay (Broth
Microdilution)
This protocol assesses the direct effect of AX20017 on the growth of M. tuberculosis in liquid

culture.

Materials:

M. tuberculosis H37Rv strain

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b605710?utm_src=pdf-body
https://www.benchchem.com/product/b605710?utm_src=pdf-body
https://www.benchchem.com/product/b605710?utm_src=pdf-body
https://www.benchchem.com/product/b605710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and

0.05% Tween 80

AX20017

96-well microplates

Resazurin or other viability indicators

Procedure:

Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6) in 7H9 broth.

Adjust the bacterial culture to a starting OD600 of 0.05 in fresh 7H9 broth.

Prepare serial dilutions of AX20017 in 7H9 broth in a 96-well plate.

Add the bacterial suspension to each well. Include wells with bacteria only (positive control)

and broth only (negative control).

Incubate the plate at 37°C for 5-7 days.

After incubation, add a viability indicator such as resazurin to each well and incubate for a

further 24 hours.

Measure the fluorescence or absorbance according to the indicator's instructions to

determine bacterial viability.

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of

AX20017 that inhibits visible growth or reduces the viability signal by ≥90% compared to the

positive control.

Intracellular Survival Assay in Macrophages
This protocol evaluates the efficacy of AX20017 in killing M. tuberculosis within infected

macrophages.

Materials:
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J774A.1 or THP-1 macrophage cell line

M. tuberculosis H37Rv strain

DMEM or RPMI-1640 medium supplemented with 10% FBS

AX20017

24-well tissue culture plates

Amikacin

0.1% SDS or 0.1% Triton X-100 in PBS for cell lysis

Middlebrook 7H11 agar plates

Procedure:

Seed macrophages in 24-well plates and allow them to adhere overnight (for J774A.1) or

differentiate with PMA (for THP-1).

Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection

(MOI) of 1 for 4 hours.

Wash the cells three times with warm PBS to remove extracellular bacteria.

Add fresh medium containing a low concentration of amikacin (e.g., 50 µg/mL) to kill any

remaining extracellular bacteria for 2 hours.

Remove the amikacin-containing medium and replace it with fresh medium containing

different concentrations of AX20017 or a vehicle control (DMSO).

Incubate the infected cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

At the desired time points, wash the cells with PBS and lyse them with 0.1% SDS or Triton

X-100.

Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.
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Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

Count the colony-forming units (CFU) to determine the number of viable intracellular

bacteria.[3][9] Compare the CFU counts from AX20017-treated wells to the vehicle control to

determine the effect on intracellular survival.
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Caption: Workflow for evaluating AX20017's in vitro and ex vivo activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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